Cas no 886905-10-8 (5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol structure
886905-10-8 structure
Product name:5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
CAS No:886905-10-8
MF:C20H26N4O3S
MW:402.510443210602
CID:5477635

5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Chemical and Physical Properties

Names and Identifiers

    • 5-[(3,4-dimethoxyphenyl)-piperidin-1-ylmethyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
    • 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
    • Inchi: 1S/C20H26N4O3S/c1-4-16-21-20-24(22-16)19(25)18(28-20)17(23-10-6-5-7-11-23)13-8-9-14(26-2)15(12-13)27-3/h8-9,12,17,25H,4-7,10-11H2,1-3H3
    • InChI Key: IUQKGIDKOBVNIN-UHFFFAOYSA-N
    • SMILES: N1=C(CC)N=C2SC(C(C3=CC=C(OC)C(OC)=C3)N3CCCCC3)=C(O)N12

5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2631-0052-5μmol
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2631-0052-10μmol
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2631-0052-15mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2631-0052-1mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2631-0052-2mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2631-0052-75mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2631-0052-4mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2631-0052-20mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2631-0052-50mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2631-0052-30mg
5-[(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl]-2-ethyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
886905-10-8 90%+
30mg
$119.0 2023-05-16

Additional information on 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo3,2-b1,3thiazol-6-ol

5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol: A Comprehensive Overview

The compound 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886905-10-8) is a structurally complex molecule that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This heterocyclic compound, featuring a triazolothiazole core, is known for its potential biological activities and applications in drug discovery. The presence of dimethoxyphenyl and piperidinyl moieties further enhances its pharmacological profile, making it a subject of interest for researchers exploring novel therapeutic agents.

One of the key reasons for the growing interest in 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol is its potential role in addressing contemporary health challenges. For instance, the rise in neurodegenerative diseases has spurred research into compounds that can modulate neurotransmitter systems. The piperidinyl group in this molecule is often associated with interactions involving the central nervous system (CNS), making it a candidate for further investigation in conditions like Alzheimer's and Parkinson's diseases. Additionally, the triazolothiazole scaffold is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties, which align with current trends in combating antibiotic resistance and chronic inflammation.

From a synthetic chemistry perspective, the preparation of 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol involves multi-step reactions that highlight the ingenuity of modern organic synthesis. Researchers often employ strategies such as cyclization and functional group transformations to construct the triazolothiazole ring system. The incorporation of the dimethoxyphenyl group typically involves aromatic substitution reactions, while the piperidinyl moiety is introduced via nucleophilic addition or reductive amination. These synthetic routes are not only crucial for producing the compound but also for generating analogs that could exhibit improved pharmacological properties.

The physicochemical properties of 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol play a pivotal role in its potential applications. The compound's solubility, stability, and bioavailability are influenced by its dimethoxyphenyl and piperidinyl substituents. For example, the methoxy groups can enhance lipophilicity, which may improve membrane permeability—a critical factor for CNS-active drugs. Meanwhile, the triazolothiazole core contributes to the molecule's rigidity, potentially enhancing its binding affinity to biological targets. These attributes are particularly relevant in the context of drug design, where optimizing pharmacokinetic profiles is a major focus.

In the realm of drug discovery, 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol has been explored for its interaction with various biological targets. Preliminary studies suggest that the compound may exhibit affinity for receptors or enzymes involved in neurotransmission, inflammation, or cellular signaling. For instance, the piperidinyl group is a common pharmacophore in ligands targeting G protein-coupled receptors (GPCRs), which are implicated in numerous physiological processes. Such findings align with the increasing demand for targeted therapies that minimize off-target effects, a trend driven by advancements in precision medicine.

Market dynamics for 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol reflect its niche yet growing significance. While the compound is primarily of interest to academic and pharmaceutical researchers, its potential applications in CNS disorders and inflammatory conditions could drive future commercialization. The global emphasis on mental health and neurodegenerative diseases has created a favorable environment for compounds like this, which may offer novel mechanisms of action. Furthermore, the rise of AI-driven drug discovery platforms has accelerated the identification of promising candidates, including those with triazolothiazole scaffolds, highlighting the compound's relevance in modern pharmacology.

Safety and regulatory considerations for 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol are paramount, especially given its potential therapeutic applications. While the compound is not classified as a hazardous material, thorough toxicological studies are essential to evaluate its safety profile. Researchers must adhere to guidelines set by regulatory bodies such as the FDA and EMA when developing derivatives or formulations. This aligns with the broader industry shift toward sustainable and safe drug development practices, which prioritize patient well-being and environmental responsibility.

In conclusion, 5-(3,4-dimethoxyphenyl)(piperidin-1-yl)methyl-2-ethyl-1,2,4triazolo[3,2-b][1,3]thiazol-6-ol (CAS No. 886905-10-8) represents a fascinating intersection of chemistry and biology. Its unique structure, featuring a triazolothiazole core, dimethoxyphenyl, and piperidinyl groups, offers diverse opportunities for research and development. As the scientific community continues to explore its potential, this compound may emerge as a key player in addressing some of today's most pressing health challenges, from neurodegenerative diseases to chronic inflammation. Its journey from the laboratory to potential clinical applications underscores the importance of innovation in medicinal chemistry.

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